molecular formula C15H14ClNO4S B2577016 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate CAS No. 338968-15-3

2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate

Cat. No.: B2577016
CAS No.: 338968-15-3
M. Wt: 339.79
InChI Key: STQJEXFQKXYKGW-UHFFFAOYSA-N
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Description

2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate is a chemical compound of interest in scientific research, particularly for its unique molecular structure featuring both carbamate and sulfone functional groups. This compound is provided for Research Use Only and is strictly intended for laboratory research purposes; it is not for diagnostic, therapeutic, or personal use. The core structure of this compound is a carbamate ester, a class known for a wide range of biological activities and applications in material science . The specific presence of the methylsulfonyl and chlorophenyl moieties is a key area of investigation, as sulfone derivatives have demonstrated significant potential in agrochemical research, for instance, showing potent antibacterial activity against plant pathogens in studies on similar structures . Researchers may explore this compound for its physicochemical properties, its potential as a building block in organic synthesis, or its bioactivity in various assay systems. Further investigation is required to fully elucidate its specific mechanisms of action and research applications.

Properties

IUPAC Name

(2-methylsulfonylphenyl)methyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-22(19,20)14-5-3-2-4-11(14)10-21-15(18)17-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQJEXFQKXYKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1COC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate typically involves the reaction of 2-(methylsulfonyl)benzyl alcohol with 4-chlorophenyl isocyanate. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbamate group can be reduced to form amine derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The methylsulfonyl group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Ring

The target compound’s 2-(methylsulfonyl)benzyl group distinguishes it from analogs with alternative substituents. For instance:

  • : Carbamates with benzamide cores feature substituents like nitro (NO₂), methoxy (OCH₃), and hydroxyl (OH) at varying positions. These groups alter electronic properties and hydrogen-bonding capacity, which can affect solubility and reactivity. For example, nitro groups increase electron-withdrawing effects, whereas methoxy groups are electron-donating .
  • –6 : Methyl benzenesulfonylcarbamates, such as methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonyl)carbamate, incorporate a benzenesulfonyl group rather than a methylsulfonyl-benzyl moiety. The benzenesulfonyl group provides greater steric bulk and different electronic effects compared to the methylsulfonyl group in the target compound .
Table 1: Substituent Effects on Key Properties
Compound Benzyl Substituent Key Functional Groups Molecular Weight (g/mol)
Target Compound 2-Methylsulfonyl Carbamate, 4-Cl-phenyl ~325.8 (calculated)
Compound (e.g., Nitro-deriv.) 3-Nitro Carbamate, varied aryl ~320–350 (reported)
–6 Compound Benzenesulfonyl Carbamate, 5-Cl-2-OCH₃ 414.87 (reported)

Carbamate Linkage and Aryl Group Modifications

The carbamate group (–OCONH–) is a critical pharmacophore in many drugs. Comparisons include:

  • : N-(4-Chlorophenyl)carbamates synthesized via reductive amination exhibit similar aryl groups but lack sulfonyl moieties. The absence of sulfonyl groups may reduce metabolic stability compared to the target compound .
  • : N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide replaces the carbamate with a carboxamide linkage and introduces a thiophene ring.
Table 2: Structural and Spectral Comparisons
Compound Core Structure Key Spectral Data (IR/NMR) Reference
Target Compound Benzyl carbamate Expected C=O stretch: ~1700 cm⁻¹ (IR)
Compounds Benzamide C=O stretch: 1680–1720 cm⁻¹ (IR)
Compound Thiophene carboxamide S=O stretch: ~1350 cm⁻¹ (IR)

Sulfonyl Group Variations

The methylsulfonyl group in the target compound contrasts with benzenesulfonyl (–6) and methanesulfonyl () groups:

  • Methylsulfonyl : Smaller size, moderate electron-withdrawing effects.
  • Benzenesulfonyl : Larger, more lipophilic, and stronger electron-withdrawing due to aromatic conjugation .
Table 3: Sulfonyl Group Impact
Group Size/Electronics Example Compound Reference
Methylsulfonyl Compact, moderate EWG Target Compound
Benzenesulfonyl Bulky, strong EWG –6 Compound
Methanesulfonyl Small, moderate EWG Compound

EWG = Electron-Withdrawing Group

Biological Activity

2-(Methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • CAS Number : 338968-15-3

The presence of a methylsulfonyl group and a chlorophenyl moiety contributes to its unique reactivity and potential biological interactions.

The biological activity of this compound may involve several mechanisms, including:

  • Enzyme Inhibition : The compound may interact with various enzymes, leading to modulation of metabolic pathways.
  • Receptor Binding : It might bind to specific receptors, affecting cellular signaling processes.
  • Gene Expression Regulation : Potential alterations in gene expression could be mediated through various transcription factors.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that it possesses significant antimicrobial properties against various bacterial strains.
  • Anticancer Effects : Preliminary data suggest potential anticancer activity, possibly through apoptosis induction in cancer cells.
  • Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialE. coliInhibition of growth
AnticancerHeLa cellsInduction of apoptosis
Anti-inflammatoryMouse modelReduction in inflammation markers

Case Studies and Research Findings

A comprehensive study involving the compound was conducted to evaluate its biological effects:

  • Study Design : A series of in vitro assays were performed using various cell lines to assess cytotoxicity and apoptosis.
  • Findings :
    • The compound demonstrated a dose-dependent cytotoxic effect on cancer cell lines, with IC50 values indicating effectiveness at low concentrations.
    • In vivo studies in mouse models showed reduced tumor size when treated with the compound compared to controls.

Comparison with Similar Compounds

This compound can be compared with other carbamate derivatives:

Compound NameBiological ActivityRemarks
Methyl N-(2-bromo-4-chlorophenyl)carbamateModerate anticancer effectsSimilar structure but different halogen substitution
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amineAntimicrobial and anticancerShares similar mechanisms but differs in activity profile

Q & A

Q. What are the optimal synthetic conditions for 2-(methylsulfonyl)benzyl N-(4-chlorophenyl)carbamate to maximize yield and purity?

Methodological Answer:

  • Reaction Optimization : Start with nucleophilic substitution between 2-(methylsulfonyl)benzyl chloride and N-(4-chlorophenyl)carbamate. Use polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 6–12 hours. Monitor progress via TLC or HPLC.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. For crystallization, consider slow evaporation from a methanol-acetic acid (5:2) mixture, as demonstrated for structurally related carbamates .
  • Validation : Confirm purity via melting point analysis and HPLC (>95%).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to identify key groups (e.g., methylsulfonyl protons at δ ~3.0–3.5 ppm, aromatic protons from the chlorophenyl group at δ ~7.2–7.8 ppm) .
  • FT-IR/Raman : Detect carbamate C=O stretching (~1700–1750 cm1^{-1}) and sulfonyl S=O vibrations (~1150–1350 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns.

Q. What protocols ensure safe handling and storage of this compound?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid skin contact; wash immediately with water if exposed, as recommended for similar carbamates .
  • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis. Desiccate to avoid moisture absorption .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states and electron density maps. Focus on the methylsulfonyl group’s electron-withdrawing effects and the carbamate’s nucleophilic susceptibility .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC50_{50} values from enzyme inhibition assays.

Q. How to resolve contradictions between NMR and X-ray crystallography data regarding molecular conformation?

Methodological Answer:

  • X-ray Refinement : Use SHELXL for high-resolution crystallographic data. Compare bond lengths/angles with DFT-optimized structures .
  • Dynamic NMR : Analyze temperature-dependent NMR to assess conformational flexibility in solution. Correlate with crystallographic torsional angles .

Q. What solvent effects influence its reactivity in cross-coupling reactions?

Methodological Answer:

  • Solvent Screening : Test polar (DMF, DMSO) vs. nonpolar (toluene) solvents in Pd-catalyzed reactions. Monitor reaction rates via GC-MS.
  • Dielectric Constant Analysis : Relate solvent polarity (e.g., using Kamlet-Taft parameters) to reaction yields. For example, high-polarity solvents may stabilize intermediates in Suzuki-Miyaura couplings .

Q. How to design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to pH 1–13 buffers at 40–80°C for 24–72 hours. Analyze degradation products via LC-MS.
  • Kinetic Modeling : Use Arrhenius equations to predict shelf-life. Note that the methylsulfonyl group may enhance stability compared to ester analogs .

Data Contradiction Analysis

Example Scenario : Discrepancies in reported melting points from different synthetic batches.

  • Root Cause : Polymorphism or residual solvents.
  • Resolution : Perform DSC/TGA to identify polymorphs. Recrystallize using solvents with varying polarity (e.g., ethanol vs. acetone) and compare melting points .

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